3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-c][1,2,4]triazole core, which is fused with a phenyl group and an isopentylthio substituent. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions, while the isopentylthio group is incorporated through nucleophilic substitution reactions using suitable thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole has been explored for its applications in several scientific domains:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: Research is ongoing to evaluate its pharmacological properties and potential therapeutic uses.
Industry: The compound’s unique properties make it suitable for use in materials science and industrial applications, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- 3-(ethylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- 3-(propylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Uniqueness
3-(isopentylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole stands out due to the presence of the isopentylthio group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different alkylthio substituents.
Properties
IUPAC Name |
3-(3-methylbutylsulfanyl)-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12(2)8-11-20-15-17-16-14-18(9-10-19(14)15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFSSJWOVGVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C2N1CCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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